molecular formula C10H15AsN2O4 B14482731 Arsanilic acid, N-(1-carbamoylpropyl)- CAS No. 64046-99-7

Arsanilic acid, N-(1-carbamoylpropyl)-

Cat. No.: B14482731
CAS No.: 64046-99-7
M. Wt: 302.16 g/mol
InChI Key: YRDHRSYLZPYAMZ-UHFFFAOYSA-N
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Description

Arsanilic acid, N-(1-carbamoylpropyl)- is an organoarsenic compound. It is a derivative of arsanilic acid, which is known for its use in veterinary medicine and as a feed additive. This compound is characterized by the presence of an amino group and an arsonic acid group, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of arsanilic acid, N-(1-carbamoylpropyl)- typically involves the reaction of arsanilic acid with chloroacetamide in the presence of sodium hydroxide and sodium bicarbonate. The reaction is carried out at elevated temperatures (90-100°C) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

Arsanilic acid, N-(1-carbamoylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of arsenic.

    Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield arsenate derivatives, while substitution reactions can produce a variety of amino-substituted compounds.

Scientific Research Applications

Arsanilic acid, N-(1-carbamoylpropyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of arsanilic acid, N-(1-carbamoylpropyl)- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to various biological effects, including antimicrobial activity and toxicity. The molecular targets and pathways involved are still under investigation, but it is known to affect cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Phenylarsonic acid
  • Roxarsone
  • Nitarsone
  • p-Arsanilic acid
  • o-Arsanilic acid

Uniqueness

Arsanilic acid, N-(1-carbamoylpropyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other similar compounds, it has a unique combination of amino and arsonic acid groups, making it versatile in various applications .

This detailed article provides a comprehensive overview of arsanilic acid, N-(1-carbamoylpropyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

64046-99-7

Molecular Formula

C10H15AsN2O4

Molecular Weight

302.16 g/mol

IUPAC Name

[4-[(1-amino-1-oxobutan-2-yl)amino]phenyl]arsonic acid

InChI

InChI=1S/C10H15AsN2O4/c1-2-9(10(12)14)13-8-5-3-7(4-6-8)11(15,16)17/h3-6,9,13H,2H2,1H3,(H2,12,14)(H2,15,16,17)

InChI Key

YRDHRSYLZPYAMZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N)NC1=CC=C(C=C1)[As](=O)(O)O

Origin of Product

United States

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